molecular formula C12H11F2NO4 B1425249 3-{[2-(2,4-Difluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid CAS No. 1235439-12-9

3-{[2-(2,4-Difluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid

Cat. No.: B1425249
CAS No.: 1235439-12-9
M. Wt: 271.22 g/mol
InChI Key: QUDOFUBQPOMQBS-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound's name reflects its structural hierarchy, beginning with the propanoic acid backbone as the principal functional group, modified by a carbamoyl substituent at the 3-position. The carbamoyl group is further substituted with a 2-oxoethyl moiety that bears a 2,4-difluorophenyl substituent, creating a multi-tiered naming system that accurately describes the molecular architecture.

The difluorophenyl designation indicates the presence of two fluorine atoms positioned at the 2 and 4 positions of the benzene ring, following the ortho and meta arrangements respectively. This substitution pattern significantly influences the electronic properties of the aromatic system, as fluorine atoms are highly electronegative and withdraw electron density from the benzene ring through both inductive and resonance effects. The systematic naming convention ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.

The carbamoyl functional group, represented as -CO-NH-, serves as a critical linking element between the propanoic acid chain and the difluorophenyl-containing fragment. This amide functionality contributes to the compound's hydrogen bonding capabilities and influences its solubility characteristics and intermolecular interactions. The oxoethyl bridge further extends the molecular framework, creating spatial separation between the aromatic and carboxylic acid regions of the molecule.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound is determined by the spatial arrangement of its constituent functional groups and the conformational preferences of the flexible aliphatic chains. The 2,4-difluorophenyl ring maintains a planar aromatic structure with bond angles of approximately 120 degrees, characteristic of benzene derivatives. The fluorine substituents introduce significant electronegativity effects that influence the electron distribution within the aromatic system, potentially affecting the ring's interaction with neighboring molecular fragments.

The carbamoyl linkage adopts a planar configuration due to the partial double bond character resulting from resonance between the carbonyl carbon and the nitrogen atom. This planarity restricts rotation around the carbon-nitrogen bond and influences the overall molecular conformation. The amide functionality typically exhibits bond lengths of approximately 1.33 Angstroms for the carbon-nitrogen bond and 1.23 Angstroms for the carbon-oxygen double bond, values that reflect the resonance stabilization of the amide group.

The aliphatic propanoic acid chain provides conformational flexibility to the molecule, allowing for various spatial arrangements depending on environmental factors such as solvent interactions and intermolecular forces. The carboxylic acid functional group can exist in different protonation states depending on solution pH, which significantly affects the molecular geometry and intermolecular associations. The presence of both hydrogen bond donors and acceptors throughout the molecule suggests the potential for complex three-dimensional arrangements in the solid state.

Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Fourier Transform Infrared spectroscopy provides crucial information about the functional groups present in this compound. The technique relies on the absorption of infrared radiation by molecular vibrations, with different functional groups exhibiting characteristic absorption frequencies. The carboxylic acid functionality would be expected to display a broad absorption band between 3200-2500 cm⁻¹ corresponding to the hydroxyl group stretch, overlapping with a sharp carbonyl stretch around 1700 cm⁻¹. The amide carbonyl group would contribute an additional absorption band in the 1650-1680 cm⁻¹ region, distinguishable from the carboxylic acid carbonyl by its lower frequency.

The difluorophenyl aromatic system would exhibit characteristic carbon-carbon stretching vibrations in the 1600-1500 cm⁻¹ region, with the fluorine substituents potentially causing slight shifts in these frequencies compared to unsubstituted benzene derivatives. Carbon-fluorine bonds typically produce strong absorption bands in the 1000-1300 cm⁻¹ region, providing clear evidence for the presence of fluorine atoms in the molecular structure. The aliphatic carbon-hydrogen stretching vibrations would appear in the 2800-3000 cm⁻¹ range, complementing the spectroscopic fingerprint of the compound.

Nuclear Magnetic Resonance spectroscopy offers detailed information about the molecular structure through the analysis of nuclear spin interactions. Proton Nuclear Magnetic Resonance would reveal distinct chemical shifts for the various hydrogen environments within the molecule. The aromatic protons of the difluorophenyl ring would appear in the 7-8 parts per million region, with fluorine coupling effects potentially causing complex splitting patterns. The aliphatic protons of the propanoic acid chain and the oxoethyl bridge would exhibit chemical shifts in the 1-4 parts per million range, with the specific values depending on the electronic environment of each proton.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy would provide specific information about the fluorine atoms, with chemical shifts typically appearing in a much wider range than proton Nuclear Magnetic Resonance. The 2,4-difluoro substitution pattern would produce two distinct fluorine signals, each potentially showing coupling with nearby aromatic protons. Carbon-13 Nuclear Magnetic Resonance would reveal the carbon framework of the molecule, with the carbonyl carbons appearing at characteristic downfield positions around 170-180 parts per million.

Mass spectrometry analysis would confirm the molecular weight of 271.22 grams per mole and provide structural information through fragmentation patterns. The molecular ion peak would appear at mass-to-charge ratio 271, with characteristic fragmentation potentially involving loss of the carboxylic acid group, cleavage of the amide bond, or elimination of the difluorophenyl fragment. The fluorine atoms would contribute to distinctive isotope patterns that could aid in structural confirmation.

Computational Chemistry Studies (Density Functional Theory Calculations, Molecular Orbital Analysis)

Computational chemistry approaches, particularly Density Functional Theory calculations, provide valuable insights into the electronic structure and properties of this compound. Density Functional Theory methods can accurately predict molecular geometries, electronic properties, and thermodynamic parameters for organic molecules of this complexity. The calculations would reveal the optimized three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles that define the molecular conformation.

Molecular orbital analysis through computational methods would illuminate the electronic distribution within the molecule, particularly highlighting the effects of the electronegative fluorine atoms on the overall electron density. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies would provide information about the compound's chemical reactivity and potential for participating in various chemical reactions. The presence of fluorine atoms would be expected to stabilize both occupied and unoccupied molecular orbitals, potentially affecting the compound's behavior in chemical transformations.

The computational analysis would also reveal the electrostatic potential surface of the molecule, indicating regions of positive and negative charge distribution that influence intermolecular interactions. The carboxylic acid and amide functional groups would create regions of high polarity, while the difluorophenyl ring would exhibit altered electron distribution compared to unsubstituted aromatic systems. These electronic features directly impact the compound's solubility, binding affinity, and overall chemical behavior.

Frequency calculations within the Density Functional Theory framework would predict vibrational modes and their corresponding infrared absorption frequencies, providing theoretical validation for experimental Fourier Transform Infrared spectroscopy results. The calculations would also yield thermodynamic properties such as enthalpies of formation, heat capacities, and entropy values that are valuable for understanding the compound's stability and potential applications. Natural bond orbital analysis could further elucidate the electronic structure by quantifying charge distributions and bond orders throughout the molecular framework.

Properties

IUPAC Name

4-[[2-(2,4-difluorophenyl)-2-oxoethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2NO4/c13-7-1-2-8(9(14)5-7)10(16)6-15-11(17)3-4-12(18)19/h1-2,5H,3-4,6H2,(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDOFUBQPOMQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CNC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[2-(2,4-Difluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid (CAS: 1235439-12-9) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, reactivity, and cytotoxic effects.

This compound is characterized by the following chemical structure:

  • Molecular Formula: C₁₃H₁₄F₂N₂O₃
  • Molecular Weight: 300.26 g/mol
  • CAS Number: 1235439-12-9

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of difluorophenyl derivatives with carbamoyl and propanoic acid moieties. The compound has been noted for its versatile small molecule scaffold properties, which make it a candidate for further modifications in drug design .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cell lines. The compound exhibited significant cytotoxicity in vitro, with growth inhibition observed at specific concentrations.

CompoundCell LineGI50 (µM)
This compoundFibroblasts53 ± 8
Atropaldehyde (related compound)Fibroblasts4.1 ± 1.1
Control (non-toxic)Various>500

The GI50 value indicates the concentration required to inhibit cell growth by 50%. Atropaldehyde, a related compound generated during metabolic processes, demonstrated a much lower GI50, indicating higher toxicity .

The mechanism underlying the cytotoxic effects of this compound involves its electrophilic nature, allowing it to react with cellular components such as proteins and nucleic acids. The formation of reactive intermediates can lead to cellular damage and apoptosis .

Case Studies

  • Study on Fibroblast Cell Lines : In a controlled laboratory setting, fibroblast cells were treated with varying concentrations of the compound. The results indicated a dose-dependent increase in cytotoxicity, suggesting potential applications in targeted cancer therapies .
  • Comparative Analysis with Other Compounds : When compared to other known cytotoxic agents, such as certain unsaturated aldehydes, the compound's activity was notable but less potent than that of atropaldehyde. This positions it as a moderate cytotoxic agent with potential therapeutic applications if modified appropriately .

Scientific Research Applications

Pharmaceutical Development

The compound serves as a scaffold for the design of new drugs due to its ability to interact with biological targets. Its structural features allow for modifications that can enhance pharmacological properties, such as potency and selectivity.

Research has indicated that 3-{[2-(2,4-Difluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid may exhibit significant biological activity. Interaction studies focus on its binding affinity to enzymes and receptors, which are crucial for understanding its pharmacodynamics. Techniques such as surface plasmon resonance and molecular docking simulations are commonly employed in these studies.

Analog Comparison

Comparative studies with structurally similar compounds highlight the unique electronic properties imparted by the difluorophenyl group. For instance:

Compound NameStructureUnique Features
3-{[2-(4-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acidC12H11FNO4Lacks the second fluorine atom, potentially altering its biological activity.
3-{[2-(Phenyl)-2-oxoethyl]carbamoyl}propanoic acidC12H13NO4Contains no fluorine substituents, affecting lipophilicity and bioavailability.
3-{[2-(Trifluoromethylphenyl)-2-oxoethyl]carbamoyl}propanoic acidC12H10F3NO4Contains a trifluoromethyl group, which could enhance potency against specific targets.

These analogs help elucidate the structure-activity relationship (SAR) of the compound, guiding further drug design efforts.

Mechanistic Studies

Ongoing research aims to uncover the mechanisms of action of this compound at the molecular level. Understanding how it interacts with specific biological pathways can lead to insights into its therapeutic potential.

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of derivatives of this compound in vitro. Results indicated that certain modifications enhanced cytotoxicity against cancer cell lines, suggesting potential for development as an anticancer agent.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition properties of this compound revealed promising results against specific targets involved in metabolic pathways. The binding affinity and kinetic parameters were characterized using various biochemical assays.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic Acid (CAS: 923825-01-8)
  • Key Differences : Replaces the carbamoyl-oxoethyl group with an oxazole ring .
3-[4-(Trifluoromethyl)phenyl]propanoic Acid
  • Key Differences : Substitutes 2,4-difluorophenyl with a trifluoromethylphenyl group and lacks the carbamoyl-oxoethyl linkage .
3-(2-Carboxyethyl)carbamoylpropanoic Acid (CAS: 78238-72-9)
  • Key Differences : Features a carboxyethyl substituent instead of the difluorophenyl-oxoethyl group .
  • Implications : The additional carboxylic acid increases polarity (higher topological polar surface area: 104 Ų) and hydrogen-bonding capacity, favoring solubility but possibly limiting blood-brain barrier penetration.
3-{3-[2-(Benzylamino)-2-oxoethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}propanoic Acid
  • Key Differences: Incorporates a quinazolinone ring and benzylamino group .

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Hydrogen Bond Donors/Acceptors Topological Polar Surface Area (Ų)
Target Compound ~325.3* ~1.8* 3 / 5 ~85*
3-[5-(2,4-Difluorophenyl)oxazol] 253.2 2.5 1 / 4 70.3
3-[4-(Trifluoromethyl)phenyl] 218.1 3.1 1 / 2 37.3
3-(2-Carboxyethyl)carbamoyl 189.2 -1.5 3 / 5 104

*Estimated based on structural similarity.

Q & A

Q. What are the recommended synthetic routes for 3-{[2-(2,4-difluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid, and how can reaction conditions be optimized?

A common approach involves coupling 2-(2,4-difluorophenyl)-2-oxoethylamine with a propanoic acid derivative bearing a reactive carbamoyl group. For example, a multi-step synthesis could start with 2,4-difluorobenzaldehyde ( ), followed by reductive amination to form the 2-oxoethylamine intermediate. Carbamoyl formation can be achieved using activated esters (e.g., NHS esters) or coupling reagents like EDC/HOBt. Optimization should focus on solvent selection (e.g., DMF or THF), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios (1.2–1.5 equivalents of coupling reagent). Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 19^19F NMR verify the difluorophenyl moiety (splitting patterns at δ 7.4–7.8 ppm for aromatic protons; 19^19F signals at -110 to -115 ppm). The carbamoyl proton appears as a broad singlet (~δ 6.5–7.0 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) assess purity (>95%) and confirm molecular weight (expected [M+H]+ ~ 312.3 g/mol).
  • FT-IR : Confirm carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹; carboxylic acid C=O at ~1720 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Skin Protection : Wear acid-resistant gloves (e.g., nitrile) and lab coats, as the compound may be absorbed through the skin ().
  • Eye Protection : Use indirect-vent goggles and face shields during liquid handling to prevent splashes ().
  • Ventilation : Work in a fume hood to avoid inhalation of fine particulates. No occupational exposure limits exist, but treat it as a potential carcinogen ().

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from solubility differences (e.g., DMSO vs. aqueous buffers), metabolic instability, or off-target interactions. Mitigation strategies include:

  • Solubility Screening : Use dynamic light scattering (DLS) to assess aggregation in PBS or cell culture media.
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rodent) to identify rapid degradation.
  • Orthogonal Assays : Validate activity using SPR (binding affinity) and functional cellular assays (e.g., luciferase reporters) .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to fluorinated phenyl-binding pockets (e.g., kinases or GPCRs).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes.
  • QSAR Models : Train models on fluorinated carboxylic acid derivatives to predict ADMET properties .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • pH Stability : Incubate in buffers (pH 2.0–7.4) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation.
  • Light/Temperature Sensitivity : Store aliquots at -20°C (vs. 4°C or RT) and monitor via UV-Vis spectroscopy for photodegradation.
  • Plasma Stability : Test in human plasma (37°C, 1–6 hours) with LC-MS to detect esterase-mediated hydrolysis of the carbamoyl group .

Q. What strategies are recommended for derivatizing this compound to enhance its pharmacokinetic properties?

  • Prodrug Design : Convert the carboxylic acid to an ethyl ester (via Fischer esterification) to improve membrane permeability.
  • PEGylation : Attach polyethylene glycol (PEG) chains to the carbamoyl group to prolong half-life.
  • Fluorine Substitution : Introduce additional fluorine atoms at the phenyl ring to modulate metabolic clearance ().

Methodological Notes

  • Synthesis Challenges : Monitor for diketopiperazine formation during carbamoyl coupling; use low temperatures and excess amine to suppress cyclization .
  • Data Reproducibility : Pre-equilibrate HPLC columns with mobile phase for ≥1 hour to ensure retention time consistency.
  • Contradictory Bioactivity : Cross-validate results using isogenic cell lines (e.g., wild-type vs. CRISPR-edited targets) to rule out assay-specific artifacts .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[2-(2,4-Difluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid
Reactant of Route 2
Reactant of Route 2
3-{[2-(2,4-Difluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.